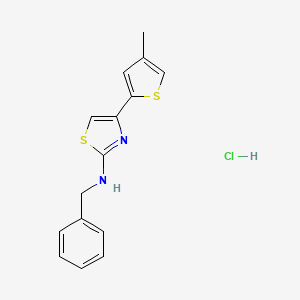

N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride

Description

N-Benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a thiazole-based secondary amine derivative featuring a benzyl group at the N-position and a 4-methylthiophen-2-yl substituent at the C4 position of the thiazole ring. The hydrochloride salt enhances its solubility for pharmacological applications. Thiazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

IUPAC Name |

N-benzyl-4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2.ClH/c1-11-7-14(18-9-11)13-10-19-15(17-13)16-8-12-5-3-2-4-6-12;/h2-7,9-10H,8H2,1H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEFTOGTAUUHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=CSC(=N2)NCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with the thiazole derivative.

Addition of the Methylthiophenyl Group: The methylthiophenyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Thiazole Derivatives

Key Observations :

- Electron-Withdrawing vs.

- Hydrochloride Salt : The target compound’s salt form distinguishes it from neutral analogs like 4n, likely improving aqueous solubility for in vivo studies .

- Planarity and Conformation : Schiff base analogs (e.g., ) exhibit extended conjugation, which may enhance binding to biological targets like kinases .

Biological Activity

N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Benzyl Group : Enhances lipophilicity, potentially improving bioavailability.

- Methylthiophene Substituent : Contributes to the compound's unique properties.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Demonstrated efficacy against various bacterial strains, indicating potential as an antibiotic. |

| Anticancer | In vitro studies suggest it may inhibit cancer cell proliferation in specific cancer types. |

| Anti-inflammatory | Shown to reduce inflammation markers in experimental models, indicating potential therapeutic use. |

| Antioxidant | Exhibits properties that may protect cells from oxidative stress. |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Thiazole Ring : Utilizes Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.

- Benzyl Group Introduction : Achieved via nucleophilic substitution reactions with benzyl halides.

- Methylation of Thiophene Ring : Conducted using Friedel-Crafts alkylation with methyl chloride in the presence of a Lewis acid.

- Hydrochloride Salt Formation : Finalized by treating the amine with hydrochloric acid.

Research Findings and Case Studies

Recent studies have provided insights into the biological activities and mechanisms of action for this compound:

-

Antimicrobial Activity :

- A study demonstrated that N-benzyl derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.

- Anticancer Properties :

- Anti-inflammatory Effects :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing thiazol-2-amine derivatives like N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride?

- Methodological Answer : Thiazol-2-amine derivatives are typically synthesized via cyclization reactions. A key approach involves reacting substituted thioureas with α-haloketones or α-haloaldehydes under mild acidic or basic conditions. For example, solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) can facilitate the formation of fused heterocyclic systems, as demonstrated in the synthesis of benzo[d]imidazo[2,1-b]thiazoles . Alternatively, 5-chlorothiazol-2-amine can react with acyl chlorides in pyridine to form amide derivatives, followed by purification via chromatography and recrystallization . For N-benzylation, nucleophilic substitution or reductive amination may be employed to introduce the benzyl group.

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR and X-ray crystallography are critical. NMR confirms functional group integration and substituent positions, while X-ray diffraction provides precise molecular geometry and intermolecular interactions (e.g., hydrogen bonding patterns in crystal lattices) . High-resolution mass spectrometry (HRMS) validates molecular weight, and HPLC ensures purity (>95%). For ionic compounds like hydrochlorides, elemental analysis (C, H, N, S, Cl) is essential to confirm stoichiometry .

Advanced Research Questions

Q. What strategies optimize reaction yields and selectivity in thiazol-2-amine synthesis?

- Methodological Answer :

- Solvent-free conditions reduce side reactions and improve yields, as seen in Friedel-Crafts acylation protocols .

- Catalytic systems : Triethylamine or pyridine acts as a base to deprotonate intermediates, enhancing electrophilicity for cyclization .

- Temperature control : Ice-bath conditions during acyl chloride addition prevent exothermic side reactions .

- Purification : Silica gel chromatography removes unreacted amines, while recrystallization from methanol/ethanol isolates high-purity crystals .

Q. How do structural modifications (e.g., substituents on the thiophene or benzyl groups) influence biological or physicochemical properties?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Cl, CF₃) on the thiophene ring enhance electrophilicity, potentially increasing antimicrobial activity .

- Hydrogen bonding : Protonation at the thiazole nitrogen (e.g., in hydrochlorides) affects solubility and crystal packing via N–H⋯X (X = Cl⁻, O) interactions .

- Benzyl substituents : Bulky or electron-donating groups (e.g., methoxy) may improve membrane permeability in cellular assays .

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the mechanism of action or stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity and corrosion inhibition efficiency .

- Molecular docking : Screens binding affinities to biological targets (e.g., DNA gyrase for antimicrobial activity) by simulating ligand-receptor interactions .

- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity data to guide rational design .

Data Contradiction and Resolution

Q. How can researchers resolve discrepancies in reported biological activities of thiazol-2-amine derivatives?

- Methodological Answer :

- Standardized assays : Compare MIC (Minimum Inhibitory Concentration) values under consistent conditions (e.g., pH, bacterial strains) .

- Structural validation : Ensure reported compounds are identical via cross-referencing NMR/X-ray data .

- Meta-analysis : Evaluate substituent effects across studies. For example, 4-methylthiophen-2-yl groups may show variable activity depending on auxiliary substituents .

Experimental Design Considerations

Q. What protocols are recommended for analyzing hydrogen-bonding interactions in hydrochloride salts of thiazol-2-amine derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves protonation sites (e.g., thiazole N vs. amine N) and hydrogen-bonding networks (e.g., N–H⋯Cl⁻ vs. C–H⋯O) .

- FT-IR spectroscopy : Identifies N–H stretching vibrations (~3300 cm⁻¹) and confirms salt formation via Cl⁻ counterion detection .

- Thermogravimetric analysis (TGA) : Assesses stability of hydrogen-bonded networks during dehydration or thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.